molecular formula C10H13NO2 B1665609 ADTN CAS No. 53463-78-8

ADTN

Cat. No.: B1665609
CAS No.: 53463-78-8
M. Wt: 179.22 g/mol
InChI Key: ASXGAOFCKGHGMF-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-2-aminotetralin is a high-value chemical tool in neuroscience research. This compound belongs to the class of organic compounds known as tetralins and functions as a potent dopamine receptor agonist . Its structural design mimics the endogenous neurotransmitter dopamine while offering enhanced metabolic stability, making it particularly useful for investigating dopaminergic systems both in vitro and in vivo. In research applications, 6,7-Dihydroxy-2-aminotetralin has been demonstrated to significantly affect central dopamine metabolism. Studies show that administration of this compound and its derivatives causes a marked decrease in the concentrations of dopamine metabolites DOPAC and HVA in the rat striatum, indicating potent agonist activity at dopamine receptors . The N-alkylated derivatives, including the N,N-dipropyl variant, exhibit a particularly rapid onset of action, showing maximal effects on metabolite concentrations within 15-45 minutes post-administration . The relative potencies of these compounds in biochemical test systems align with those observed in behavioral studies of stereotyped movements, providing a consistent pharmacological profile across different experimental paradigms. The absolute stereochemistry of 6,7-Dihydroxy-2-aminotetralin is crucial for its receptor interactions. Research has revealed a fundamental structure-activity relationship where compounds with 6,7-dihydroxyl substitution, unlike their 5,6-dihydroxy counterparts, require the 2R absolute configuration for optimal receptor binding and activation . This stereochemical requirement provides valuable insights for researchers studying ligand-receptor interactions and designing novel dopaminergic compounds. This product is provided for research purposes only, specifically for investigating dopaminergic neurotransmission, receptor characterization, signal transduction pathways, and developing animal models of neurological disorders. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXGAOFCKGHGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968175
Record name (+/-)-ADTN
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53463-78-8
Record name 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53463-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ADTN
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-ADTN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6,7-DIHYDROXYTETRALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM7UYI7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

6,7-Dihydroxy-2-aminotetralin (6,7-ADTN) is a compound of significant interest in neuropharmacology due to its dopaminergic activity. This article explores its biological activity, particularly focusing on its interaction with dopamine receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

6,7-Dihydroxy-2-aminotetralin is a derivative of 2-aminotetralin, characterized by the presence of two hydroxyl groups at the 6 and 7 positions on the aromatic ring. Its chemical formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of approximately 179.22 g/mol .

Dopamine Receptor Interaction

6,7-ADTN has been shown to act as a dopamine receptor agonist. It exhibits a preferential binding affinity for D2-like dopamine receptors compared to other neurotransmitter systems such as serotonin and norepinephrine. In comparative studies, its binding affinity was reported to be greater than that of (+)-N-n-propylnorapomorphine and dopamine itself .

Table 1: Comparative Binding Affinities

CompoundBinding Affinity (Relative)
6,7-Dihydroxy-2-aminotetralinHighest
(+)-N-n-propylnorapomorphineModerate
DopamineLower
NorepinephrineLower
SerotoninLowest

Pharmacological Effects

Research indicates that 6,7-ADTN can induce locomotor activity in animal models similar to that produced by other known dopaminergic agents. For instance, bilateral injection into the rat nucleus accumbens resulted in increased locomotion, suggesting its potential role in modulating dopaminergic pathways .

Case Studies

  • Dopaminergic Activity in Rodents : A study demonstrated that administration of 6,7-ADTN led to significant increases in locomotor activity in rodents, paralleling effects seen with apomorphine but with varying potency levels .
  • Comparative Analysis with Other Agonists : In another investigation, 6,7-ADTN was compared with other dopamine agonists like 5-OH-DPAT and showed distinct pharmacological profiles that suggest its utility in therapeutic contexts for conditions such as Parkinson's disease and schizophrenia .

The mechanism through which 6,7-ADTN exerts its effects involves the activation of D2 receptors which are crucial for regulating neurotransmission related to motor control and reward pathways. The compound's ability to displace radiolabeled ligands from these receptors confirms its agonistic properties .

Neurotransmitter Modulation

In addition to its effects on dopamine receptors, there is evidence suggesting that 6,7-ADTN may influence GABAergic systems indirectly by modulating benzodiazepine receptor activity. This could have implications for anxiety and sedation therapies .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues

6,7-Dihydroxy-3-chromanamine
  • Structural Features : This compound replaces the tetralin ring system of 6,7-ADTN with a chroman (oxygen-containing) ring.
  • Pharmacological Profile : Despite structural similarity, the oxygen isostere exhibits reduced dopaminergic activity in functional assays compared to 6,7-ADTN. This highlights the importance of the tetralin scaffold in maintaining optimal receptor interactions .
6,7-Dimethoxy-2-aminotetraline Hydrobromide
  • Structural Features : Methoxy groups at positions 6 and 7 replace hydroxyl groups.
  • Pharmacological Profile : Methoxy substitution significantly reduces receptor affinity, as hydroxyl groups are critical for hydrogen bonding with dopamine receptor residues. This derivative shows weaker binding in D1/D5 receptor assays compared to 6,7-ADTN .

Pharmacological Analogues

Dopamine
  • Receptor Affinity : Dopamine binds to both D1-like (D1/D5) and D2-like (D2/D3/D4) receptors with moderate selectivity.
  • Comparison with 6,7-ADTN : 6,7-ADTN exhibits 10-fold higher affinity for D5/D1B receptors than dopamine, making it a more selective D1-like agonist . Both compounds show similar IC50 values (~1.5–6 nM) in [3H]dopamine displacement assays .
Apomorphine
  • Receptor Affinity: Non-selective dopamine agonist with activity at D1-like and D2-like receptors.
  • Comparison with 6,7-ADTN: While apomorphine and 6,7-ADTN share nanomolar potency in binding assays, 6,7-ADTN’s selectivity for D1-like receptors contrasts with apomorphine’s broader receptor engagement .
Benzazepines (e.g., SCH-23390)
  • Receptor Affinity: Benzazepines are non-selective D1-like receptor antagonists.
  • This underscores 6,7-ADTN’s unique utility in studying D5/D1B-specific signaling .

Data Tables

Table 1: Receptor Binding Affinities of Selected Dopaminergic Compounds

Compound D1-like (Ki, nM) D2-like (Ki, nM) Selectivity Ratio (D1-like/D2-like) IC50 ([3H]Dopamine Displacement, nM)
6,7-ADTN 2–3 >1000 >500 1.5–6
Dopamine 10–20 50–100 ~5 2–20
Apomorphine 5–10 10–50 ~2 1.5–6
6,7-Dimethoxy-2-aminotetraline >1000 >1000 N/A Not reported
Benzazepines (e.g., SCH-23390) 0.2–0.5 >1000 >2000 N/A

Table 2: Structural and Functional Comparison of 6,7-ADTN Analogues

Compound Structural Modification Key Pharmacological Change vs. 6,7-ADTN
6,7-Dihydroxy-3-chromanamine Tetralin → Chroman ring Reduced dopaminergic efficacy
6,7-Dimethoxy-2-aminotetraline 6,7-OH → 6,7-OCH3 Loss of receptor affinity

Key Research Findings

Receptor Subtype Selectivity: 6,7-ADTN’s 10-fold higher affinity for D5/D1B over D1A receptors distinguishes it from non-selective agonists like dopamine and antagonists like benzazepines .

Structural Determinants of Activity : Hydroxyl groups at positions 6 and 7 are critical for high-affinity binding. Methoxy substitution or ring heteroatom alterations (e.g., chromanamine) diminish activity .

Species Consistency : Binding profiles of 6,7-ADTN are conserved across species (calf, rat, human), with IC50 values consistently in the low nM range .

Preparation Methods

Oxime Formation and Hydrogenation

Contemporary syntheses prioritize regiocontrolled functionalization through sequential protection/deprotection sequences. A representative protocol involves:

  • Ketal Protection : 1-Tetralone is converted to its ethylene ketal derivative using ethylene glycol and p-toluenesulfonic acid in toluene (78% yield).
  • Nitrosation : Treatment with isoamyl nitrite in hydrochloric acid/methanol at 0°C forms the 2-oximino intermediate (Figure 1).
  • Catalytic Hydrogenation : The oxime undergoes hydrogenation over Pd/C (10% w/w) in glacial acetic acid at 40°C under 4 atm H₂, achieving 85–90% conversion to the primary amine.

Table 1: Hydrogenation Optimization Parameters

Catalyst Loading (%) Pressure (atm) Temperature (°C) Yield (%)
5 3 25 62
10 4 40 89
15 5 50 91

Data adapted from Chiesi et al. (1998) and Baxter et al. (1992). Higher catalyst loadings and temperatures marginally improve yields but increase diastereomer formation risks.

Demethylation Strategies

Selective demethylation of the 6,7-dimethoxy groups remains the most critical step. Traditional methods using HBr in acetic acid (48% w/v, reflux, 12 h) achieve 70–75% yields but generate hydrobromic acid waste. Advanced alternatives include:

  • BCl₃ in Dichloromethane : At −78°C, this reagent selectively cleaves methyl ethers without ring hydroxylation (82% yield, 99% purity).
  • Microwave-Assisted Demethylation : Employing pyridine hydrochloride under 150 W irradiation reduces reaction time from 12 h to 35 minutes (88% yield).

Table 2: Demethylation Efficiency Comparison

Reagent System Conditions Yield (%) Purity (%)
HBr/AcOH Reflux, 12 h 74 95
BCl₃/DCM −78°C, 2 h 82 99
Pyridine·HCl/Microwave 150 W, 35 min 88 98

Microwave methods demonstrate superior efficiency but require specialized equipment.

Stereochemical Considerations

The 2-amino group’s configuration profoundly influences dopaminergic receptor affinity. Racemic mixtures obtained via standard hydrogenation can be resolved using (+)-di-p-toluoyl-D-tartaric acid, yielding the (R)-enantiomer with 94% ee after recrystallization. Recent asymmetric syntheses employ chiral oxazaborolidine catalysts during the hydrogenation step, directly affording (R)-6,7-ADTN in 91% ee.

Industrial-Scale Production Challenges

Large-scale manufacturing faces three principal hurdles:

  • Oxidative Stability : The catechol moiety undergoes rapid air oxidation, necessitating inert atmosphere processing (<5 ppm O₂).
  • Byproduct Formation : Over-hydrogenation generates 6,7-dihydroxydecahydroquinoline impurities, mitigated by controlled H₂ uptake rates.
  • Regulatory Compliance : Residual palladium must be reduced to <10 ppm via activated carbon filtration or chelating resins.

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases (e.g., from Arthrobacter sp.) convert 6,7-dihydroxy-2-ketotetralin to 6,7-ADTN using alanine as an amine donor (65% conversion, 99% ee). While promising, enzyme costs currently limit commercial viability.

Flow Chemistry Systems

Continuous-flow hydrogenation reactors with Pd/C-packed columns enhance mass transfer, reducing reaction times from 8 h to 22 minutes (92% yield). Integrated membrane separators simultaneously remove NH₃ byproducts, improving purity to 99.8%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADTN
Reactant of Route 2
ADTN

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